3-(isobutylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(isobutylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with an isobutylsulfanyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isobutylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isobutylthiol with a phenyl-substituted hydrazine derivative, followed by cyclization with a suitable reagent to form the triazole ring. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(isobutylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isobutylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
3-(isobutylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(isobutylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and the substituents play a crucial role in determining the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine
- 3-(ethylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine
- 3-(propylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine
Uniqueness
3-(isobutylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine is unique due to the presence of the isobutylsulfanyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of atoms in this compound can result in distinct properties compared to its analogs, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(2-methylpropylsulfanyl)-5-phenyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-9(2)8-17-12-15-14-11(16(12)13)10-6-4-3-5-7-10/h3-7,9H,8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDOKCVYEZCBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NN=C(N1N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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